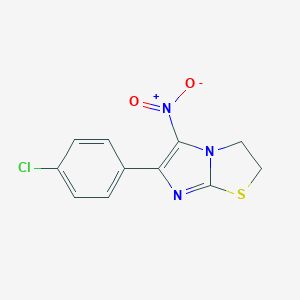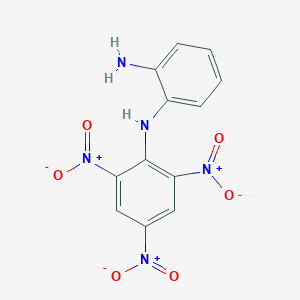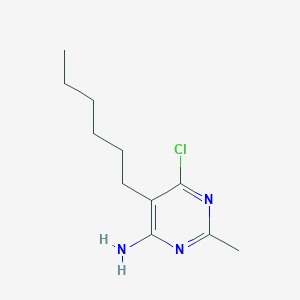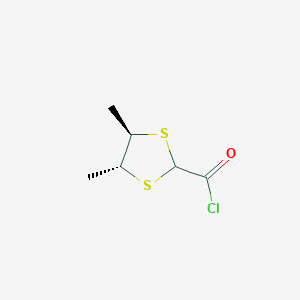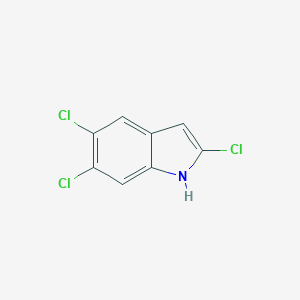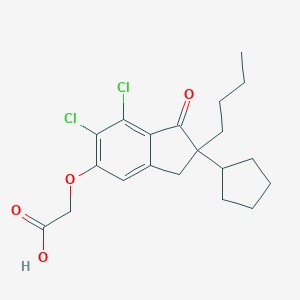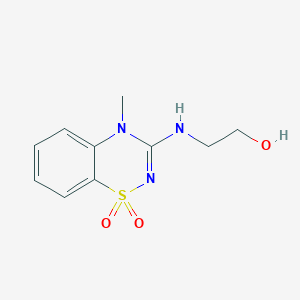
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, also known as metolazone, is a diuretic drug that is commonly used to treat hypertension and edema. It belongs to the thiazide-like diuretic class of drugs and works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water.
作用機序
Metolazone works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water. This results in a decrease in blood volume and a reduction in blood pressure. Metolazone also has a vasodilatory effect, which further contributes to its antihypertensive action.
生化学的および生理学的効果
Metolazone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of sodium, chloride, and water, while decreasing the excretion of potassium. Metolazone has also been shown to increase the excretion of uric acid, which may be beneficial in the treatment of gout. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a positive effect on lipid metabolism, with some studies suggesting that it may reduce serum cholesterol levels.
実験室実験の利点と制限
Metolazone has a number of advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a cost-effective option for researchers. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has a well-established safety profile, with few reported adverse effects. However, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide also has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness for longer-term studies. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide may interact with other drugs, which could complicate experimental design.
将来の方向性
There are several potential future directions for research on 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide. One area of interest is the use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in combination with other diuretics, such as furosemide, for the treatment of hypertension and edema. Another area of interest is the potential use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in the treatment of heart failure, chronic kidney disease, and diabetes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, particularly with regard to lipid metabolism and its potential role in the treatment of gout.
合成法
The synthesis of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide involves the reaction of 2-amino-4-methylbenzenesulfonamide with ethylene oxide to form 2-hydroxyethyl-2-amino-4-methylbenzenesulfonamide. This compound is then reacted with sulfuric acid and nitric acid to form 4-methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide.
科学的研究の応用
Metolazone has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. It has also been investigated for its potential use in the treatment of heart failure, chronic kidney disease, and diabetes. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a synergistic effect when used in combination with other diuretics, such as furosemide.
特性
CAS番号 |
109902-09-2 |
|---|---|
製品名 |
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide |
分子式 |
C10H13N3O3S |
分子量 |
255.3 g/mol |
IUPAC名 |
2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanol |
InChI |
InChI=1S/C10H13N3O3S/c1-13-8-4-2-3-5-9(8)17(15,16)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) |
InChIキー |
WLOQQPVPKLIXRG-UHFFFAOYSA-N |
異性体SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCO |
正規SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



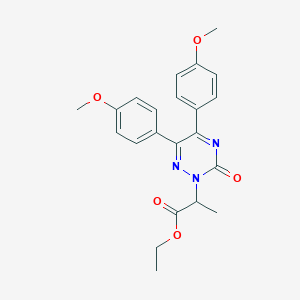
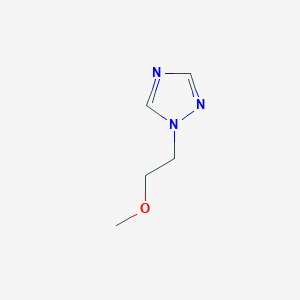
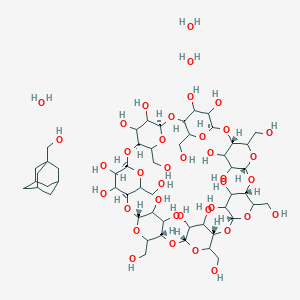
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)

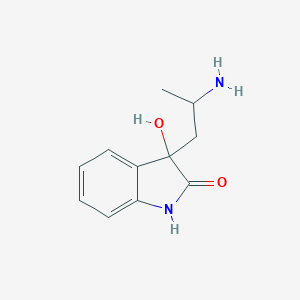
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
